2,2-dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione
Description
2,2-Dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile scaffold in organic synthesis and medicinal chemistry. The compound features an aminomethylene group at the 5-position, substituted with a 2-phenylethylamine moiety.
The synthesis of such derivatives typically involves condensation reactions between Meldrum’s acid and amines or hydrazines under mild acidic or basic conditions. For example, analogous compounds like 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione are synthesized via nucleophilic addition-elimination mechanisms, followed by crystallization or chromatography for purification .
Properties
IUPAC Name |
2,2-dimethyl-5-[(2-phenylethylamino)methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2)19-13(17)12(14(18)20-15)10-16-9-8-11-6-4-3-5-7-11/h3-7,10,16H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRELNOPHRFUZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNCCC2=CC=CC=C2)C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione is typically synthesized through the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid as a catalyst . The reaction involves the slow addition of acetic anhydride to a mixture of acetone, malonic acid, and sulfuric acid, resulting in high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Products typically include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Substitution: Products vary depending on the nucleophile used, often resulting in substituted derivatives of the original compound.
Scientific Research Applications
2,2-dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione exerts its effects involves its reactivity at the carbonyl carbon atoms. The compound can form stable intermediates through nucleophilic addition, which can then undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro, triazole) enhance reactivity in Michael addition reactions .
- Aromatic Substituents (e.g., phenyl, thienyl) improve crystallinity and stability, as evidenced by detailed crystallographic data .
- Amino Groups (e.g., 2-phenylethylamino, pyridinylamino) contribute to biological activity by enabling hydrogen bonding with microbial targets .
Crystallographic and Spectroscopic Insights
- Planarity: The pyridin-2-yl-amino derivative exhibits near-planar geometry (dihedral angle: 3.5°), enhancing π-π stacking interactions in crystal lattices .
- Conformational Flexibility : The dioxane ring adopts an envelope conformation in most derivatives, with slight distortions depending on substituent bulkiness .
Biological Activity
2,2-dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione, commonly referred to as a derivative of Meldrum's acid, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H17NO4
- Molecular Weight : 275.30 g/mol
The structure features a dioxane ring with a phenylethyl amine substituent, which contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including E. coli, S. aureus, and P. aeruginosa. The compound demonstrated significant antibacterial activity, particularly against multi-resistant strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Antioxidant Properties
In addition to its antimicrobial effects, the compound has shown potential antioxidant activity. This was evaluated through various assays measuring free radical scavenging ability. The results indicate that it can effectively neutralize reactive oxygen species (ROS), suggesting a role in protecting cellular components from oxidative damage.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For instance, it has been studied as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Inhibitors of DHODH are crucial in the treatment of autoimmune diseases and certain cancers . The compound's structure allows it to bind effectively to the enzyme's active site, reducing its activity and thereby influencing cellular proliferation pathways.
Synthetic Routes
The synthesis of this compound typically involves the condensation of malonic acid derivatives with appropriate amines under acidic conditions. The following general steps outline the synthesis:
- Condensation Reaction : Combine malonic acid with acetone in the presence of acetic anhydride and sulfuric acid.
- Formation of Dioxane Ring : The reaction proceeds through cyclization to form the dioxane structure.
- Substitution : Introduce the phenylethyl amine via nucleophilic substitution at the carbonyl position.
Reaction Conditions
Optimal reaction conditions include controlled temperature and pH levels to ensure high yield and purity of the final product.
Study on Antibacterial Activity
A notable study published in 2014 explored the antibacterial effects of derivatives similar to this compound against resistant bacterial strains. The findings highlighted a significant enhancement in antibiotic efficacy when combined with standard antibiotics like penicillin. This suggests potential applications in overcoming antibiotic resistance .
Research on Enzyme Inhibition
Another research effort focused on evaluating the compound's inhibitory effects on DHODH. In vitro assays confirmed that it exhibited stronger inhibitory activity compared to existing drugs like brequinar and teriflunomide. This positions it as a promising candidate for further development as an immunosuppressive agent in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
